molecular formula C18H15BrN2O2 B3442462 ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate

ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate

Cat. No. B3442462
M. Wt: 371.2 g/mol
InChI Key: FTQVEADCWNMVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate, also known as EAPBQ, is a chemical compound with potential pharmacological properties. It is a member of the quinoline family of compounds that are known for their various biological activities. EAPBQ has been synthesized in the laboratory and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate is not fully understood, but it is thought to be related to its ability to inhibit the activity of certain enzymes involved in inflammation and tumor growth. ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has been shown to have various biochemical and physiological effects in vitro. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has been shown to have fluorescent properties that make it useful for detecting amyloid-beta plaques in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has several advantages for use in scientific research. It is relatively easy to synthesize in the laboratory and can be produced in high yields with high purity. ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has also been shown to have promising pharmacological properties that make it useful for studying various biological processes. However, there are also limitations to using ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate in lab experiments. It is a relatively new compound, and its safety and toxicity have not been fully evaluated. In addition, ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate may have limited solubility in certain solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate. One area of research is to evaluate its safety and toxicity in vivo. Another area of research is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate could also be further studied for its potential use as a fluorescent probe for detecting amyloid-beta plaques in Alzheimer's disease. Finally, ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate could be modified to improve its solubility and other pharmacological properties, which could make it more useful for scientific research.

Scientific Research Applications

Ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has been the subject of various scientific research studies due to its potential pharmacological properties. It has been shown to have anti-inflammatory and anti-tumor activities in vitro. In addition, ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has been tested for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate has also been studied for its potential use as a fluorescent probe for detecting amyloid-beta plaques in Alzheimer's disease.

properties

IUPAC Name

ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-2-23-18(22)15-10-17(11-3-6-13(20)7-4-11)21-16-8-5-12(19)9-14(15)16/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQVEADCWNMVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-aminophenyl)-6-bromoquinoline-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate
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ethyl 2-(4-aminophenyl)-6-bromo-4-quinolinecarboxylate

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